Cynarine
Overview
Description
Cynarin is a hydroxycinnamic acid derivative primarily found in artichokes (Cynara scolymus). It is known for its potent antioxidant properties and has been studied for its potential health benefits, including liver protection, cholesterol reduction, and neuroprotection .
Scientific Research Applications
Cynarin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Studied for its hepatoprotective effects, potential in treating liver diseases, and neuroprotective properties
Industry: Utilized in the development of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
Cynarine has certain liver protection, lipid-lowering, and immune intervention effects . It could act on 48 targets of non-alcoholic fatty liver disease (NAFLD), and the role of CASP3, TP53, MMP9, ELANE, NOTCH1 were more important . The PI3K-Akt signaling pathway, cell cycle, and MAPK signaling pathway may be the main pathways for this compound to prevent and treat NAFLD .
Safety and Hazards
Future Directions
While cynarine has shown potential in treating conditions like NAFLD , more research is needed to fully understand its mechanisms and potential applications. Future studies may focus on its effects on other diseases and conditions, as well as its potential uses in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cynarin can be synthesized through various methods, including the extraction from artichoke leaves. The process involves grinding the leaves, followed by aqueous extraction, clarification, and adsorption using anion resin. The eluent is then concentrated and crystallized .
Industrial Production Methods: Industrial production of cynarin typically involves the use of macroporous resin for adsorption and elution with alcohol solutions. The process is designed to be energy-efficient and environmentally friendly, ensuring high-quality product output .
Chemical Reactions Analysis
Types of Reactions: Cynarin undergoes several types of chemical reactions, including:
Oxidation: Cynarin exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
Reduction: It can be reduced under specific conditions to yield various derivatives.
Substitution: Cynarin can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide and conditions involving mild heat.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Strong bases or nucleophiles like sodium hydroxide or alkoxides.
Major Products: The major products formed from these reactions include various antioxidant derivatives and reduced forms of cynarin, which retain its biological activity .
Comparison with Similar Compounds
Cynarin is often compared with other hydroxycinnamic acid derivatives such as chlorogenic acid and caffeic acid. While all these compounds exhibit antioxidant properties, cynarin is unique in its potent hepatoprotective and neuroprotective effects . Similar compounds include:
Chlorogenic Acid: Found in coffee and various fruits, known for its antioxidant and anti-inflammatory properties.
Caffeic Acid: Present in many plants, exhibits antioxidant and anti-cancer activities.
Cyanidin: A flavonoid with strong antioxidant effects, commonly found in berries.
Cynarin stands out due to its specific molecular interactions and pathways, making it a valuable compound in both research and practical applications.
Properties
IUPAC Name |
(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDUMTOHNYZQPO-RVXRWRFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309674 | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212891-05-9, 30964-13-7 | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cynarine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cynarine [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYNARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,5-Dicaffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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